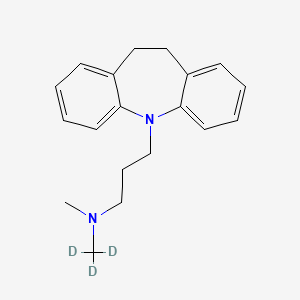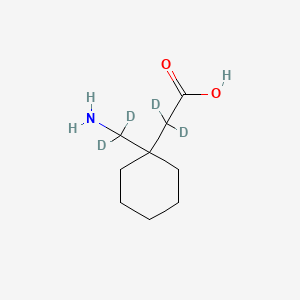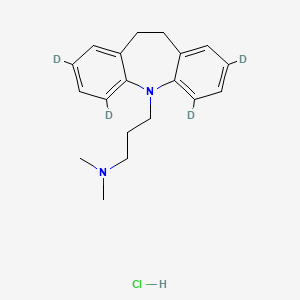
Terbinafine-d3(N-methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbinafine-d3(N-methyl-d3) is a deuterated form of terbinafine, an allylamine antifungal agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of terbinafine. The deuterium atoms in Terbinafine-d3(N-methyl-d3) replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its chemical properties significantly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Terbinafine-d3(N-methyl-d3) involves a multistep process. One of the key steps is the metalation of 3,3-dimethyl-but-yne using n-butyllithium, followed by the addition of acrolein to form 6,6-dimethylhept-1-en-4-yn-3-ol. This intermediate undergoes further reactions, including a Grignard reaction, to yield the final product . The use of cyclopentyl methyl ether as a solvent in these reactions provides a safer and more sustainable alternative to traditional solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of Terbinafine-d3(N-methyl-d3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The batch-flow hybrid process is often employed to optimize the synthesis and minimize side-products .
Analyse Des Réactions Chimiques
Types of Reactions
Terbinafine-d3(N-methyl-d3) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the allylic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield saturated hydrocarbons .
Applications De Recherche Scientifique
Terbinafine-d3(N-methyl-d3) is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of terbinafine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of terbinafine.
Industry: Employed in the development of new antifungal agents and formulations
Mécanisme D'action
Terbinafine-d3(N-methyl-d3) exerts its antifungal effects by inhibiting the enzyme squalene epoxidase. This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a crucial step in the synthesis of ergosterol, an essential component of the fungal cell membrane. The resulting deficiency in ergosterol disrupts the cell membrane’s integrity, leading to fungal cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naftifine: Another allylamine antifungal agent, closely related to terbinafine.
Butenafine: A benzylamine antifungal with a similar mechanism of action.
Tolnaftate: A thiocarbamate antifungal that also inhibits squalene epoxidase.
Uniqueness
Terbinafine-d3(N-methyl-d3) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies without altering the compound’s intrinsic properties. This makes it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
1133210-36-2 |
|---|---|
Formule moléculaire |
C21H22D3N |
Poids moléculaire |
294.46 |
Pureté |
98% by HPLC; 98% atom D; |
Numéros CAS associés |
91161-71-6 (unlabelled); 78628-80-5 (unlabelled hydrochloride) |
Étiquette |
Terbinafine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












